molecular formula C10H13ClN2O3 B2872738 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride CAS No. 138910-39-1

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride

Cat. No.: B2872738
CAS No.: 138910-39-1
M. Wt: 244.68
InChI Key: NPAWBSVVLUEDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O3. It is also known as N-(4-AMINOBENZOYL)-BETA-ALANINE .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: NC1=CC=C(C=C1)C(=O)NCCC(O)=O . The molecular weight of the compound is 244.68.

Scientific Research Applications

Green Chemistry in Polymer Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, has been used in green chemistry for polymer synthesis. It acts as a renewable building block, enhancing the reactivity of molecules towards benzoxazine ring formation, a sustainable alternative to phenol. This approach leads to the creation of bio-based materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Heterocyclic Synthesis

In the field of heterocyclic chemistry, compounds similar to this compound are used for synthesizing various heterocyclic structures. For instance, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide has been synthesized and used to create pyrimidinone derivatives. These derivatives are investigated for their potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Enantiomeric Separations in Analytical Chemistry

In analytical chemistry, similar primary amino compounds have been separated enantiomerically using capillary electrophoresis in non-aqueous media. This process involves the use of a chiral crown ether, showcasing the compound's relevance in analytical methodologies (Mori et al., 1997).

Application in Polymer Synthesis

Compounds structurally related to this compound have been used in synthesizing aromatic polyamides and polyimides. These polymers exhibit significant solubility, thermal stability, and could form transparent, flexible films, indicating their potential use in advanced material applications (Yang & Lin, 1995).

Biochemical Pharmacology

In biochemical pharmacology, derivatives of similar compounds have shown inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis. This inhibition plays a role in immune cell function and has implications in developing antirheumatic drugs (Knecht & Löffler, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Aminophenyl)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection .

Properties

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWBSVVLUEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.